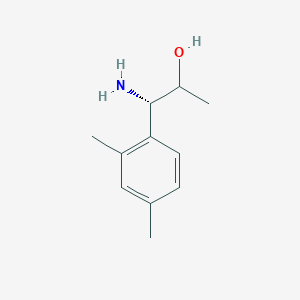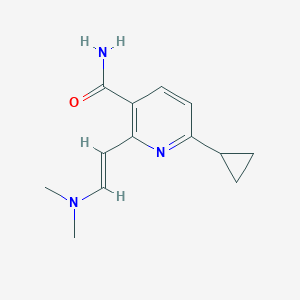
Methyl2-(quinoxalin-5-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl2-(quinoxalin-5-yl)acetate is a chemical compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a quinoxaline ring attached to an acetate group, making it a valuable intermediate in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl2-(quinoxalin-5-yl)acetate typically involves the condensation of o-phenylenediamine with diethyl oxalate to form quinoxaline-2,3-dione. This intermediate is then reacted with methyl bromoacetate in the presence of a base such as potassium carbonate to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing reaction conditions to achieve high yields and purity. These methods may include the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry approaches to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Methyl2-(quinoxalin-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Aplicaciones Científicas De Investigación
Methyl2-(quinoxalin-5-yl)acetate has a wide range of scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the development of fluorescent probes and sensors for biological imaging.
Medicine: Quinoxaline derivatives have shown potential as antimicrobial, antiviral, and anticancer agents.
Industry: The compound is utilized in the production of dyes, pigments, and polymeric materials
Mecanismo De Acción
The mechanism of action of methyl2-(quinoxalin-5-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, quinoxaline derivatives can inhibit enzymes such as tyrosine kinases and topoisomerases, leading to antiproliferative effects in cancer cells. Additionally, the compound’s ability to generate reactive oxygen species contributes to its antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
Quinazoline: Similar to quinoxaline, quinazoline is another nitrogen-containing heterocyclic compound with diverse biological activities.
Cinnoline: Cinnoline shares structural similarities with quinoxaline and exhibits comparable pharmacological properties.
Phthalazine: Phthalazine is an isomer of quinoxaline and is used in various medicinal applications.
Uniqueness
Methyl2-(quinoxalin-5-yl)acetate stands out due to its unique combination of a quinoxaline ring and an acetate group, which enhances its reactivity and versatility in chemical syntheses. This structural feature allows for the development of novel derivatives with improved biological activities and industrial applications .
Propiedades
Fórmula molecular |
C11H10N2O2 |
|---|---|
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
methyl 2-quinoxalin-5-ylacetate |
InChI |
InChI=1S/C11H10N2O2/c1-15-10(14)7-8-3-2-4-9-11(8)13-6-5-12-9/h2-6H,7H2,1H3 |
Clave InChI |
WWJSXTQNKJEVLI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=C2C(=CC=C1)N=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aR,4S,9bS)-8-acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13031508.png)

![4-[3-(Trifluoromethyl)phenyl]-2-azetidinone](/img/structure/B13031521.png)
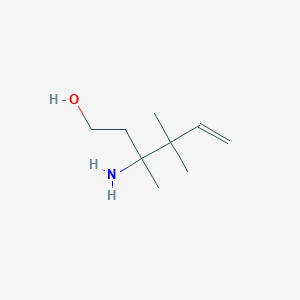
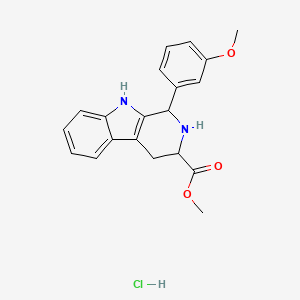
![4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B13031550.png)
![2-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13031551.png)

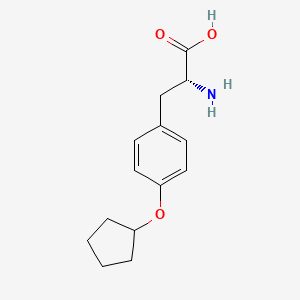
![{2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine](/img/structure/B13031561.png)
